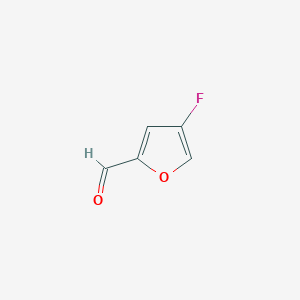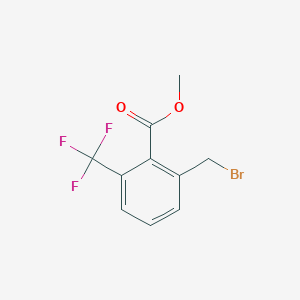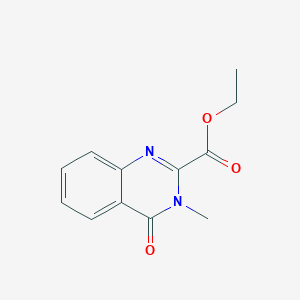
4-Fluorofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorofuran-2-carbaldehyde is an organic compound with the molecular formula C5H3FO2. It is a derivative of furan, a heterocyclic aromatic compound, where a fluorine atom is substituted at the fourth position and an aldehyde group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorofuran-2-carbaldehyde typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-2-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts in a continuous flow reactor can optimize the reaction conditions, making the process more efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluorofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: 4-Fluorofuran-2-carboxylic acid.
Reduction: 4-Fluorofuran-2-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluorofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 4-Fluorofuran-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Vergleich Mit ähnlichen Verbindungen
Furan-2-carbaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluorofuran-2-carbaldehyde: Fluorine atom is at a different position, leading to different reactivity and properties.
2-Fluorofuran-3-carbaldehyde: Another positional isomer with distinct chemical behavior
Uniqueness: 4-Fluorofuran-2-carbaldehyde is unique due to the specific positioning of the fluorine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
675103-43-2 |
|---|---|
Molekularformel |
C5H3FO2 |
Molekulargewicht |
114.07 g/mol |
IUPAC-Name |
4-fluorofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3FO2/c6-4-1-5(2-7)8-3-4/h1-3H |
InChI-Schlüssel |
ZYSQCKYCBRQBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C1F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)


![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)









